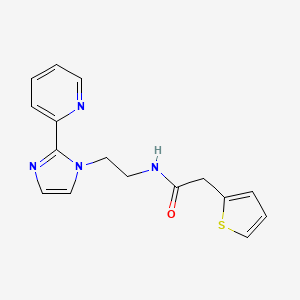

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c21-15(12-13-4-3-11-22-13)18-7-9-20-10-8-19-16(20)14-5-1-2-6-17-14/h1-6,8,10-11H,7,9,12H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJPGJBDLKZJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

Attachment of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the imidazole.

Incorporation of the thiophene ring: The thiophene ring can be introduced via a similar coupling reaction or through a direct substitution reaction.

Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or an acyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Acetamide Group

The acetamide group undergoes reactions typical of amides:

-

Hydrolysis : Under acidic or basic conditions, the acetamide hydrolyzes to form carboxylic acids or amines.

-

Nucleophilic acyl substitution : The carbonyl group reacts with nucleophiles (e.g., amines, alcohols) to form new amides or esters.

Imidazole and Pyridine Rings

Both heterocycles undergo electrophilic substitution due to their aromaticity:

-

Halogenation : Directed ortho to the nitrogen atom.

-

Metal-catalyzed coupling : Used for cross-coupling reactions (e.g., Suzuki) to introduce substituents.

Thiophene Ring

The thiophene group participates in oxidation/reduction and electrophilic substitution :

-

Oxidation : Thiophene can be oxidized to thiophene oxide or sulfone derivatives.

-

Substitution : Electrophilic attack occurs at the α-position (adjacent to sulfur).

Reactivity Influencing Factors

The electronic and steric effects of substituents significantly influence reactivity:

-

Electron-donating groups (e.g., pyridine N) enhance nucleophilicity in the acetamide group.

-

Steric hindrance from bulky substituents (e.g., thiophene) can slow reactions like hydrolysis.

-

Acidic/basic conditions alter reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) .

Amidation Reaction

The synthesis of related acetamides (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ) involves two steps:

-

Activation of carboxylic acids to acyl chlorides using thionyl chloride .

-

Reaction with amines in the presence of triethylamine and THF .

Cyclization Reactions

In thienopyridine derivatives, sodium ethoxide in ethanol facilitates cyclization of intermediates to form fused heterocycles .

Comparison of Reaction Trends

| Functional Group | Reaction Type | Key Factors |

|---|---|---|

| Acetamide | Hydrolysis | pH, temperature |

| Imidazole/Pyridine | Electrophilic substitution | Position, substituent electronics |

| Thiophene | Oxidation | Oxidizing agents (e.g., KMnO₄) |

References EvitaChem. (2025). N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide. ACS Omega. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)... ACS Omega. (2022). 2-(thiophen-2-yl)acetamide. PMC. (2022). Synthesis, Structural Investigation...

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₂H₁₄N₄O

- Molecular Weight : 230.27 g/mol

- IUPAC Name : N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide

The structure of this compound features a pyridine ring, an imidazole moiety, and a thiophene group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide as an anticancer agent. For instance, derivatives with imidazole and thiazole scaffolds have shown significant cytotoxicity against various human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. These compounds are believed to inhibit specific kinases involved in cancer cell proliferation, such as CDK4 and CDK6, which are critical for cell cycle regulation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar imidazole derivatives exhibit broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide has been investigated for anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially leading to therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Synthesis and Evaluation

In a study published in 2021, researchers synthesized a series of imidazole derivatives based on the structure of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide. These compounds were tested for their cytotoxicity against different cancer cell lines. The results demonstrated that modifications to the thiophene group significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, including dihydrofolate reductase (DHFR). Such studies help in understanding the interactions at the molecular level and provide insights into optimizing the compound for better efficacy against specific diseases .

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(benzothiophen-2-yl)acetamide: Contains a benzothiophene ring, adding additional aromaticity.

Uniqueness

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of its heterocyclic rings, which confer distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets or unique material properties.

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple heterocyclic rings, specifically:

- Pyridine : A six-membered aromatic ring containing one nitrogen atom.

- Imidazole : A five-membered ring with two nitrogen atoms.

- Thiophene : A five-membered ring containing one sulfur atom.

These structural components contribute to the compound's unique properties and potential interactions with biological targets.

The biological activity of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are crucial for cellular responses.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds in the imidazole and pyridine families. For instance, derivatives have shown significant inhibition of viral polymerases, indicating that N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide could exhibit similar properties. The mechanism often involves binding to viral proteins, thereby preventing replication .

Anticancer Activity

Compounds structurally related to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide have demonstrated anticancer effects in various studies. For example:

- Cell Line Studies : Compounds have been tested against cancer cell lines such as MCF7 and U87, showing IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 | 25.72 ± 3.95 |

| Compound B | U87 | 45.20 ± 13.0 |

These findings suggest that the compound may also possess similar anticancer properties.

Antimicrobial Activity

The compound's potential antimicrobial effects have been explored, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies indicate that derivatives exhibit low minimum inhibitory concentrations (MIC), suggesting potent antibacterial activity .

Case Studies and Research Findings

Several research studies have investigated the biological activities of related compounds:

- In Vitro Studies : Research on pyridine and imidazole derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

- Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds may induce cell cycle arrest and apoptosis through various pathways, including the activation of caspases .

- Structure-Aactivity Relationship (SAR) : Studies emphasize the importance of specific substitutions on the heterocyclic rings, which can enhance biological activity and selectivity against target enzymes or receptors .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions optimize yield and purity?

The synthesis typically involves multi-step pathways:

- Step 1 : Formation of the imidazole ring via cyclization of pyridine-containing precursors (e.g., using hydrazine derivatives or aldehydes).

- Step 2 : Coupling the imidazole intermediate with a thiophene-acetamide moiety using reagents like 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (e.g., K₂CO₃ in refluxing ethanol).

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC. Key conditions: Temperature (60–80°C), pH control (neutral to slightly basic), and anhydrous solvents. Yield optimization requires stoichiometric precision and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing its structure and purity?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of imidazole and thiophene substituents (¹H/¹³C NMR).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity. Purity >95% is achievable with repeated recrystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of pyridine and thiophene substituents on biological activity?

SAR strategies include:

- Substituent Variation : Compare analogs with furan () or pyridine () instead of thiophene.

- Bioassays : Test modified compounds in enzyme inhibition (e.g., COX-1/2) or antimicrobial assays. Example findings from structural analogs:

| Substituent Modification | Observed Activity | Source |

|---|---|---|

| Thiophene → Furan | Reduced anti-inflammatory activity | |

| Pyridine → Benzothiazole | Enhanced antimicrobial potency |

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293), incubation times, or compound concentrations.

- Solubility limitations : Use of DMSO co-solvents may artifactually modulate activity. Solutions:

- Standardize protocols (e.g., OECD guidelines).

- Validate findings with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What in silico methods predict binding affinity and mechanism of action?

- Molecular Docking : Predicts binding modes with targets like COX-2 or kinases (e.g., using AutoDock Vina).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- Pharmacophore Modeling : Identifies critical interaction sites (e.g., hydrogen bonds with pyridine nitrogen). Example: Docking studies of analogs show thiophene’s role in hydrophobic pocket interactions .

Q. How can low solubility in pharmacological assays be addressed?

Strategies include:

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.

- Prodrug Synthesis : Introduce hydrolyzable esters or PEGylated derivatives.

- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility. Note: Solubility data for this compound is limited, but analogs show improved bioavailability with methoxyethyl substituents .

Methodological Recommendations

- Experimental Design : Use a fractional factorial design to screen reaction conditions (e.g., temperature, catalyst loading) for synthesis optimization .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.